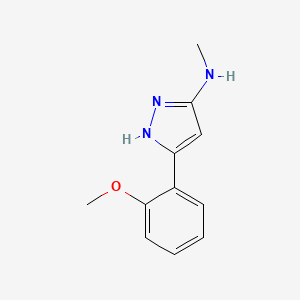

5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Description

5-(2-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name |

5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-12-11-7-9(13-14-11)8-5-3-4-6-10(8)15-2/h3-7H,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREHLNZJQJEIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=C1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334145-91-3 | |

| Record name | 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 2-methoxyphenyl with a halogenated pyrazole compound in the presence of a palladium catalyst.

N-Methylation: The final step involves the methylation of the pyrazole nitrogen. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-N-methyl-1H-pyrazol-3-amine: can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products

Oxidation: Formation of 5-(2-hydroxyphenyl)-N-methyl-1H-pyrazol-3-amine.

Reduction: Formation of this compound with an additional amine group if a nitro group was present.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine against various bacterial strains. The compound's structural modifications have been shown to enhance its effectiveness, making it a candidate for developing new antimicrobial agents. Case Study : A study demonstrated that specific derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating the potential for clinical applications in treating infections .

Neurotensin Receptor Modulation

The compound has been investigated for its interactions with neurotensin receptors (NTS1 and NTS2), which are involved in nociceptive signaling. Research indicates that modifications to the pyrazole structure can influence binding affinity and selectivity for these receptors, suggesting potential applications in pain management. Case Study : In vitro assays revealed that certain derivatives of this compound act as selective agonists or antagonists at neurotensin receptors, which may lead to innovative treatments for pain without the side effects associated with traditional analgesics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. SAR studies indicate that variations in substituents on the pyrazole ring significantly affect biological properties.

Antimicrobial Efficacy Study

A comprehensive study assessed the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound showed significant inhibition against multiple bacterial strains, emphasizing its potential as a lead compound for antibiotic development .

Neurotensin Receptor Activity Investigation

In a detailed investigation into neurotensin receptor modulation, researchers evaluated the binding affinity of this compound at NTS1 and NTS2. The findings revealed that specific structural modifications could enhance selectivity towards NTS2, suggesting therapeutic applications in managing pain conditions .

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl group can enhance its binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

5-(2-Hydroxyphenyl)-N-methyl-1H-pyrazol-3-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

5-(2-Methoxyphenyl)-N-ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of a methyl group.

5-(2-Methoxyphenyl)-N-methyl-1H-imidazol-3-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

- The presence of the methoxy group can influence the compound’s solubility and reactivity.

- The pyrazole ring provides a unique scaffold that can interact with various biological targets.

5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial and anti-inflammatory properties. Research indicates that it may interact with various molecular targets, modulating their activity and leading to diverse biological effects. Notably, it has shown promise in inhibiting inflammatory pathways, which is crucial for developing treatments for inflammatory diseases.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

- Receptor Interaction : It has been suggested that this compound interacts with various receptors, potentially influencing signaling pathways related to pain and inflammation.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The following table summarizes its efficacy against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been evaluated through various assays. Notable findings include:

- Inhibition of TNF-α release in LPS-stimulated macrophages.

- Reduction in IL-6 levels in vitro.

The following data illustrates its potency compared to standard anti-inflammatory agents:

Study 1: Anti-inflammatory Efficacy

In a study published in MDPI , researchers evaluated the efficacy of this compound in reducing inflammation in an animal model. The compound demonstrated significant inhibition of edema formation comparable to traditional NSAIDs, suggesting its potential as an alternative therapeutic agent for inflammatory conditions .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of the compound. It was tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that the compound effectively inhibited cell proliferation with IC50 values ranging from 10 to 20 µM, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for 5-(2-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves condensation of substituted pyrazole precursors with aromatic aldehydes or ketones. For example, cyclization of hydrazine derivatives with 2-methoxybenzaldehyde under acidic or basic conditions can yield the pyrazole core. Key steps include:

- Nucleophilic substitution to introduce the N-methyl group, often using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) .

- Cyclization with hydrazine hydrate under reflux in ethanol or methanol, monitored by TLC for intermediate formation .

Yield optimization requires strict control of temperature (70–100°C), stoichiometric ratios (1:1.2 hydrazine:carbonyl precursor), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. The N-methyl group resonates at δ 2.8–3.2 ppm, while the pyrazole protons appear as singlets or doublets between δ 6.0–8.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (exact mass: ~217.11 g/mol) and detects impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% for biological assays). Retention times correlate with logP values influenced by the 2-methoxyphenyl group .

Advanced: How can SHELXL be utilized to resolve crystallographic disorder in the pyrazole ring during X-ray structure determination?

Answer:

Disorder in the pyrazole ring or methoxyphenyl substituent can arise from dynamic conformations. In SHELXL:

- PART指令 : Split disordered atoms into PART 0 and PART 1, refining occupancy factors iteratively .

- SIMU/SADI restraints : Apply geometric restraints to maintain bond lengths/angles between disordered regions .

- TWIN/BASF commands : Address twinning via scale factor refinement, especially for high-symmetry space groups (e.g., P/c) .

Validation using R (<5%) and CC (>90%) ensures model reliability .

Advanced: What strategies address discrepancies between in vitro kinase inhibition data and cellular proliferation assays for this compound?

Answer:

Discrepancies may stem from off-target effects or cellular uptake limitations. Methodological solutions include:

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts post-treatment .

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which impacts intracellular bioavailability .

- Orthogonal kinase panels : Test against >50 kinases (e.g., JAK2, EGFR) to identify selectivity outliers .

Advanced: How to design SAR studies focusing on the 2-methoxyphenyl substituent's role in target binding affinity?

Answer:

- Isosteric replacements : Synthesize analogs with 2-ethoxy, 2-fluoro, or 2-chlorophenyl groups to probe steric/electronic effects .

- Co-crystallography : Resolve ligand-protein complexes (e.g., with JAK2) to identify hydrogen bonds between methoxy-O and kinase hinge residues (e.g., Leu855) .

- Free-energy perturbation (FEP) : Computational modeling predicts ΔΔG values for substituent modifications, validated by SPR binding assays .

Advanced: What in vivo models are appropriate for evaluating this compound's pharmacokinetics and efficacy against hematological malignancies?

Answer:

- Xenograft models : Implant Ba/F3 cells expressing JAK2 V617F in NSG mice; monitor tumor volume and survival post-oral dosing (10–50 mg/kg) .

- PK/PD analysis : Collect plasma/tissue samples for LC-MS/MS quantification. Key parameters: C (>1 µM), t (>4 hr), and AUC (>20 µM·hr) .

- Toxicology : Assess myelosuppression via CBC analysis and liver/kidney function tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.